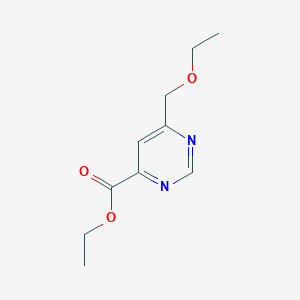

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-3-14-6-8-5-9(12-7-11-8)10(13)15-4-2/h5,7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIQCOYHGDISCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=NC=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Condensation of Pyrimidine Precursors with Ethoxymethylene Compounds

- Starting Materials: Pyrimidine derivatives such as diethyl ethoxymethylenemalonate or ethyl 2-ethoxymethylene acetoacetate are commonly used as electrophilic partners.

- Reaction Conditions: Heating in solvents like ethanol or acetic anhydride under reflux or controlled temperature conditions (0–10°C) is typical.

- Mechanism: The nucleophilic attack by the amino group of pyrimidine or related heterocycles on the electrophilic ethoxymethylene carbon initiates condensation, followed by intramolecular cyclization to form the pyrimidine ring with the ethoxymethyl substituent.

Hydroxylamine-Mediated Cyclization

- Hydroxylamine hydrochloride or sulfate reacts with ethoxymethylene acetoacetate derivatives in aqueous or alcoholic media, often in the presence of inorganic bases (e.g., sodium acetate, sodium hydroxide).

- Reaction temperature control is critical to suppress decomposition of hydroxylamine and reduce isomer formation.

- Yields reported vary between 55% and 85%, with reaction times ranging from 4 hours to 30 hours depending on conditions.

Detailed Methodologies and Reaction Parameters

Mechanistic Insights and Reaction Optimization

- Cyclization Step: The intramolecular cyclization typically involves nucleophilic attack of an amino group on an activated ester or carbonyl group, forming the pyrimidine ring.

- Temperature Effects: Lower temperatures (0–10°C) during hydroxylamine addition reduce decomposition and isomer formation, improving product purity.

- Solvent Effects: Use of ethanol or ethanol-water mixtures facilitates solubility and reaction control; acetic anhydride serves as both solvent and dehydrating agent in some protocols.

- Addition Order: The sequence of reagent addition influences reaction rate and selectivity; for example, adding hydroxylamine solution to the ethoxymethylene ester solution at low temperature shortens reaction time and improves yield.

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR are employed to confirm the structure, showing characteristic chemical shifts for the ethoxymethyl group and pyrimidine ring protons and carbons.

- Mass Spectrometry (MS): Electron ionization mass spectra confirm molecular ion peaks consistent with the expected molecular weight.

- Infrared (IR) Spectroscopy: Key absorption bands include NH stretching (~3200–3300 cm^-1) and ester carbonyl (~1700 cm^-1).

- Chromatographic Purification: Column chromatography on silica gel is often used to isolate pure compounds, especially when isomeric impurities are present.

Summary of Research Findings

- The preparation of this compound involves multi-step synthesis starting from ethoxymethylene esters and pyrimidine or related heterocyclic amines.

- Reaction conditions such as temperature, solvent, reagent addition order, and base selection critically impact yield and purity.

- Yields range broadly from 55% to 85%, with improved protocols achieving higher yields and lower isomer content by controlling reaction temperature and reagent addition.

- The compound's synthesis is supported by robust analytical techniques confirming structure and purity.

- The methods are adaptable for related pyrimidine derivatives, providing a foundation for further functionalization and pharmaceutical development.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group or the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Pyrimidine derivatives, including ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate, have been extensively studied for their therapeutic potential. Recent advances indicate that compounds with pyrimidine structures exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

- Anti-inflammatory Activity : A review highlighted the synthesis of various pyrimidine derivatives and their inhibitory effects on cyclooxygenase (COX) enzymes. For instance, certain synthesized compounds demonstrated IC values comparable to established drugs like celecoxib, indicating their potential as anti-inflammatory agents .

- Anticancer Properties : Research has shown that pyrimidine-based compounds can inhibit cancer cell proliferation. A study involving chrysin-substituted pyrimidines reported promising results in inhibiting tumor growth in vitro . The structure-activity relationship (SAR) studies suggest that modifications at specific positions of the pyrimidine ring can enhance biological activity.

Synthesis of Novel Derivatives

The versatility of this compound allows for the synthesis of various derivatives that may possess enhanced pharmacological properties.

- Microwave-Mediated Synthesis : Eynde et al. (2001) demonstrated the microwave-mediated regioselective synthesis of novel pyrimidines under solvent-free conditions. This method allows for efficient production of diverse derivatives that can be screened for biological activity.

- Covalent Hydration : Matsumoto et al. (1980) explored the covalent hydration of pyrimidine derivatives, which can lead to the formation of stable hydrates with unique properties. This approach is significant for developing new compounds with tailored functionalities.

Biological Studies and Case Studies

Several studies have documented the biological effects of this compound and its derivatives.

- In Vitro Studies : Investigations into the anti-inflammatory effects of synthesized pyrimidines showed that certain derivatives effectively inhibited COX-2 activity, with IC values indicating strong potency . These findings are crucial for developing new anti-inflammatory medications.

- In Vivo Assessments : Animal models have been used to evaluate the efficacy of pyrimidine derivatives in reducing inflammation and tumor growth. For example, compounds were tested in carrageenan-induced paw edema models, revealing significant anti-inflammatory effects comparable to indomethacin .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 6

The 6-position of pyrimidine derivatives is a critical site for modulating electronic, steric, and solubility properties. Below is a comparative analysis of substituents and their impacts:

Key Findings :

- Ethoxymethyl vs. Methyl : The ethoxymethyl group introduces both lipophilic and polar characteristics, balancing solubility and membrane permeability better than a simple methyl group .

- Bromo Substituents : Bromine at position 6 enables participation in palladium-catalyzed cross-coupling reactions, as seen in the synthesis of aryl-substituted pyrimidines .

Functional Group Variations at Position 4

The 4-carboxylate ester is a common feature in pyrimidine derivatives, but modifications here influence reactivity and downstream applications:

Key Findings :

- Carboxylate Esters : The ethyl ester group in the target compound is hydrolytically stable under physiological conditions, unlike free carboxylic acids, which may ionize and reduce bioavailability .

- Thiophene Derivatives : Substitution with heterocycles like thiophene expands utility in optoelectronic materials due to extended conjugation .

Key Findings :

Melting Points and Solubility

Biologische Aktivität

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antibacterial applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.

This compound can be synthesized through various methods, often involving the reaction of pyrimidine derivatives with ethoxymethyl groups. The synthesis typically follows a multi-step process that may include condensation reactions and subsequent functional group modifications. For instance, one method involves using ionic liquids to promote the reaction environment, enhancing yields and purities of the final product .

Anti-inflammatory Activity

Recent studies have shown that ethyl pyrimidine derivatives exhibit significant anti-inflammatory properties. In vitro assays assessing the inhibition of cyclooxygenase (COX) enzymes revealed that several derivatives, including those related to this compound, demonstrated potent inhibition against COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 19.45 μM to 42.1 μM, indicating their potential as anti-inflammatory agents .

Table 1: IC50 Values for Pyrimidine Derivatives Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |

| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |

| 4d | 28.39 ± 0.03 | 34.4 ± 0.10 |

These findings suggest that modifications on the pyrimidine ring can enhance anti-inflammatory activity, with electron-donating groups increasing potency against COX enzymes .

Antibacterial Activity

In addition to its anti-inflammatory properties, ethyl pyrimidine derivatives have been evaluated for antibacterial activity. Studies employing standard methods for antimicrobial susceptibility testing found that certain derivatives exhibited significant antibacterial effects against various pathogens. For example, compounds with specific substituents showed enhanced activity against Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6c | Staphylococcus aureus | 1.6 μg/mL |

| 6f | Escherichia coli | 2.0 μg/mL |

The mechanisms of action were further elucidated through molecular docking studies, which indicated strong binding affinities to bacterial targets such as D-alanine-D-alanine ligase .

In Vivo Studies

In vivo studies have corroborated the in vitro findings regarding the anti-inflammatory effects of ethyl pyrimidine derivatives. Animal models subjected to carrageenan-induced paw edema demonstrated significant reductions in inflammation when treated with these compounds compared to controls . The effective doses (ED50) were comparable to established anti-inflammatory drugs like indomethacin.

Table 3: ED50 Values in In Vivo Models

| Compound | ED50 (μM) | Comparison Drug | ED50 (μM) |

|---|---|---|---|

| Compound A | 11.60 | Indomethacin | 9.17 |

Structure-Activity Relationships (SAR)

The SAR studies have indicated that specific functional groups on the pyrimidine ring influence biological activity significantly. Electron-withdrawing groups tended to reduce activity, while electron-donating groups enhanced both anti-inflammatory and antibacterial effects . This insight is crucial for guiding future modifications aimed at optimizing efficacy.

Q & A

Q. What are the key techniques for structural characterization of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate?

To confirm the molecular structure, researchers should employ a combination of spectroscopic and analytical methods:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify proton and carbon environments, particularly focusing on the ethoxymethyl and carboxylate groups. -NMR can resolve splitting patterns for substituents on the pyrimidine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS provides molecular weight confirmation and fragmentation patterns, aiding in identifying synthetic intermediates or degradation products .

- Infrared Spectroscopy (IR) : Detect functional groups like C=O (carboxylate) and C-O (ethoxy) through characteristic absorption bands (~1700 cm and ~1250 cm, respectively) .

Q. What synthetic routes are commonly used to prepare this compound?

A typical synthesis involves:

- Multistep Functionalization : Start with a pyrimidine core, introduce the ethoxymethyl group via nucleophilic substitution or coupling reactions, and protect reactive sites during carboxylation .

- Purification : Column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 7:3) effectively isolates the compound. Crystallization in ethanol or methanol may improve purity .

- Yield Optimization : Adjust reaction temperatures (e.g., 60–80°C for 12–24 hours) and stoichiometric ratios of ethoxymethylation reagents (e.g., ethyl iodide or ethoxy-methyl chloride) to maximize yields (~60–75%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce diverse substituents on the pyrimidine ring?

- Substituent Compatibility : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups. Ensure the ethoxymethyl group is inert under these conditions by selecting mild bases (e.g., KCO) and low-temperature protocols .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility for electrophilic substitutions, while THF is preferred for organometallic reactions .

- Monitoring Reaction Progress : Employ TLC with UV visualization or in situ -NMR to track intermediate formation and minimize side reactions .

Q. How should researchers address discrepancies in biological activity data across studies?

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 or HeLa) and control compounds to validate antimicrobial or anti-inflammatory activity claims. Variations in IC values may arise from differences in assay protocols .

- Metabolite Interference : Perform LC-MS/MS to rule out degradation products or metabolites influencing activity. For example, esterase-mediated hydrolysis of the carboxylate group could alter bioavailability .

- Structural Confirmation : Re-characterize batches with conflicting results using X-ray crystallography (if crystalline) to verify substituent positioning and rule out isomerism .

Q. What strategies are recommended for analyzing the compound’s stability under varying conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at –20°C in anhydrous environments to prevent hydrolysis of the ethoxymethyl group .

- Photodegradation Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive experiments .

- pH-Dependent Stability : Test solubility and integrity in buffers (pH 3–10) to identify optimal conditions for in vitro assays. The carboxylate group may protonate under acidic conditions, altering solubility .

Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR)?

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial dihydrofolate reductase). Focus on the pyrimidine ring’s electron density and the ethoxymethyl group’s steric effects .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The ethoxymethyl group’s electron-donating effects may influence charge distribution on the pyrimidine ring .

- Comparative SAR : Benchmark against analogs like 6-ethoxypyrimidin-4-amine hydrochloride to identify critical substituents for activity. Replace the carboxylate with amides or esters to explore pharmacophore requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.